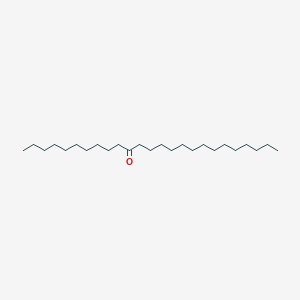
11-Pentacosanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Pentacosanone typically involves the oxidation of long-chain alcohols or the decarboxylation of long-chain fatty acids. One common method is the oxidation of 11-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound can involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions must be carefully controlled to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, 11-pentacosanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 11-Pentacosanoic acid.
Reduction: 11-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
11-Pentacosanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty waxes and coatings with unique reflective properties.
Mécanisme D'action
The mechanism of action of 11-Pentacosanone in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it is believed to interact with specific proteins involved in the synthesis and secretion of waxes, contributing to UV reflection and color change .
Comparaison Avec Des Composés Similaires
2-Pentacosanone: Another long-chain methyl ketone with similar properties but differing in the position of the carbonyl group.
13-Pentacosanone: Similar in structure but with the carbonyl group located at the 13th carbon.
Uniqueness: 11-Pentacosanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with biological systems
Propriétés
Numéro CAS |
596814-07-2 |
|---|---|
Formule moléculaire |
C25H50O |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
pentacosan-11-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-25(26)23-21-19-17-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
FXSZWEOTLFFSJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)

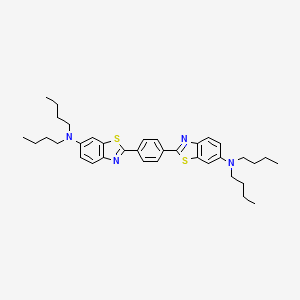
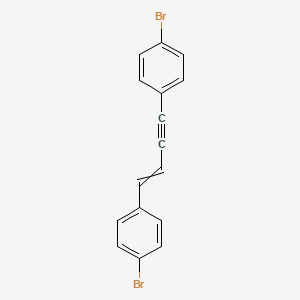
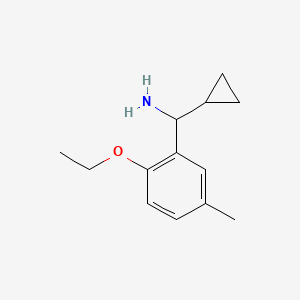
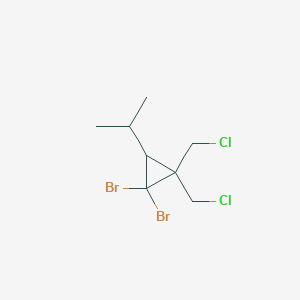
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
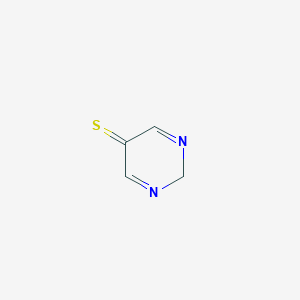
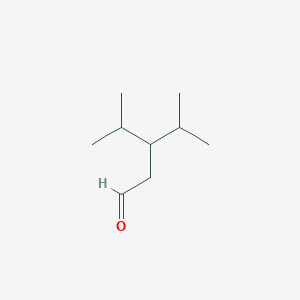

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
